The compound is categorized under the following identifiers:
The compound is often available in its hydrochloride form, which is denoted as (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride, with the CAS number 1185294-19-2 and a molecular weight of 287.74 g/mol .
The synthesis of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid can be achieved through various chemical pathways. One common method involves the reaction of morpholine with a phenolic compound followed by acetic acid derivatization.
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid features:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological macromolecules.
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid can participate in various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for creating derivatives with specific functionalities.
The mechanism of action for (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid involves interaction with specific biological targets, likely through receptor binding or enzyme inhibition. The morpholine ring may facilitate penetration into cellular membranes, while the phenoxy group could interact with target proteins or enzymes.
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity.
The physical and chemical properties of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid include:
Property | Value |
---|---|
Molecular Weight | 251.28 g/mol |
Density | Approximately 1.2 g/cm³ |
Boiling Point | 402.7 °C at 760 mmHg |
Melting Point | Not available |
These properties are essential for determining the compound's behavior in various environments, including biological systems.
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid has several scientific applications:
The morpholine ring—a six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4—serves as a versatile pharmacophore due to its dual hydrogen-bonding capability (H-bond acceptor at oxygen, H-bond acceptor/donor at nitrogen). In (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid, the methylene spacer (–CH₂–) between the morpholine and phenyl ring distinguishes it from direct C- or O-linked morpholine derivatives, conferring three key advantages:
Table 1: Structural and Bioactivity Comparison of Key Morpholine-Containing Pharmacophores
Compound Class | Morpholine Attachment | Key Bioactive Targets | Potency Advantage vs. Non-Morpholine Analogs |
---|---|---|---|
Direct N-Aryl Morpholines | C–N bond | Kinases (PI3K, mTOR) | 3-5× selectivity for PI3Kα |
O-Linked Morpholines | Aryl–O–CH₂CH₂–Morpholine | CRTh2 receptors | 8× higher binding affinity (IC₅₀ = 0.5 nM) |
Morpholinomethyl | Aryl–CH₂–Morpholine | Anti-cancer targets, CRTh2 | Improved metabolic stability (t₁/₂ ↑ 40%) [3] |
N-Alkyl Morpholines | Alkyl–N–Morpholine | Sigma receptors | 2× CNS penetration [8] |
Phenoxy acetic acid derivatives have evolved from early agrochemicals to precision therapeutics, marked by three developmental phases:
Phase 1: Herbicidal Applications (1940s–1960s)
The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide established the phenoxy acetic acid scaffold’s bioavailability and bioactivity. Its mechanism—mimicking auxin (plant growth hormone)—highlighted the scaffold’s ability to disrupt cellular processes, though mammalian toxicity limited therapeutic use .
Phase 2: Anti-inflammatory and Immunomodulatory Agents (1990s–2010s)
Structural optimization yielded CRTh2 (chemoattractant receptor-homologous molecule on Th2 cells) antagonists for asthma/allergy treatment. Key advances included:
Phase 3: Targeted Oncology and Anti-infectives (2010s–Present)
Hybridization with heterocycles unlocked new mechanisms:
Table 2: Evolution of Phenoxy Acetic Acid Derivatives in Drug Development
Era | Representative Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1940s | 2,4-D | Herbicide | Unsubstituted phenoxy acetic acid |
1990s | Ramatroban analogs | Allergy (CRTh2 antagonism) | Sulfonamide-linked bicyclic cores |
2000s | 44 (Pfizer) | Asthma | Zwitterionic α-substituted phenoxy acetic acids |
2010s | Phenoxy-thiazole 13 | Oncology | Hybrid heterocycle-acetic acid conjugates |
Present | (4-Morpholinomethyl-phenoxy)-acetic acid | Targeted therapy | Morpholinomethyl para-substitution |
The morpholinomethyl group (–CH₂-morpholine) is a strategic bioisostere for tert-butyl, dimethylamine, and piperidinyl groups, offering distinct advantages in solubility, target engagement, and pharmacokinetics.
Stereoelectronic and Physicochemical Contributions
Role in Target-Specific Design
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3